molecular formula C23H27N3O5S B2553030 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide CAS No. 1005295-69-1

4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

Cat. No.: B2553030
CAS No.: 1005295-69-1
M. Wt: 457.55
InChI Key: LMXWXKBUSPLBDA-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal species. For example, a study explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing their potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxic and Antiproliferative Activities

Research on sulfonamide derivatives has shown promise in the context of cancer treatment, with several compounds displaying cytotoxic and antiproliferative effects against various cancer cell lines. For instance, novel 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, exhibiting interesting cytotoxic activities crucial for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy and Photosensitizing Abilities

Sulfonamide compounds have been synthesized and characterized for their photophysical and photochemical properties, suggesting their utility in photodynamic therapy (PDT) for cancer treatment. One study described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield and potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications

Sulfonamide complexes have been investigated for their catalytic properties, particularly in selective oxidation processes. A study on sulfonated Schiff base copper(II) complexes demonstrated their efficiency and selectivity as catalysts in alcohol oxidation, showcasing a controllable synthetic method and potential applications in organic synthesis (Hazra et al., 2015).

Properties

IUPAC Name

4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-3-4-16-30-20-9-11-21(12-10-20)32(27,28)24-15-17-31-23-14-13-22(25-26-23)18-5-7-19(29-2)8-6-18/h5-14,24H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXWXKBUSPLBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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